molecular formula C6H4FN3 B055327 3-Fluoro-1H-pyrazolo[3,4-b]pyridine CAS No. 117007-50-8

3-Fluoro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B055327
M. Wt: 137.11 g/mol
InChI Key: FBZIUTQKZSMFGD-UHFFFAOYSA-N
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Description

3-Fluoro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It has been used in the synthesis of potent and selective nanomolar type-II PLK4 inhibitors .


Synthesis Analysis

A practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions was developed . The sequential arylation strategy can be performed in a one-pot manner without much loss of efficiency when compared to the corresponding stepwise synthesis .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .

Scientific Research Applications

  • Synthesis and Biomedical Applications : 1H-Pyrazolo[3,4-b]pyridines, including 3-Fluoro-1H-pyrazolo[3,4-b]pyridine, have been synthesized and analyzed for their biomedical applications. The review covers synthetic methods and the diversity of substituents at different positions, highlighting their potential in the biomedical field (Donaire-Arias et al., 2022).

  • Building Block for Microwave Assisted Synthesis : This compound has been used as a building block for microwave-assisted synthesis of 3-substituted 1H-pyrazolo[3,4-b]pyridines, demonstrating its versatility in chemical synthesis (Schirok et al., 2015).

  • Synthesis of Fluorinated Nucleosides : In another study, 3-Fluoro-1H-pyrazolo[3,4-b]pyridine was used in the synthesis of fluorinated pyrazolo[3,4-b]pyridine nucleosides. These compounds are potential mimetics of the transition state involved in adenosine deaminase activity, which is significant in medicinal chemistry (Iaroshenko et al., 2009).

  • Antitumor and Antimicrobial Activities : A study explored the antitumor and antimicrobial activities of pyrazolo[3,4-b]pyridine derivatives, indicating the potential use of these compounds in medical applications (El-Borai et al., 2012).

  • Inhibitors of Cyclin-Dependent Kinases : 1H-Pyrazolo[3,4-b]pyridine compounds have been identified as potent inhibitors of cyclin-dependent kinases, which are critical in cancer research and drug development (Misra et al., 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . This suggests that 3-Fluoro-1H-pyrazolo[3,4-b]pyridine and its derivatives could have potential applications in cancer therapy.

properties

IUPAC Name

3-fluoro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZIUTQKZSMFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1H-pyrazolo[3,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GN Lipunova, EV Nosova, VN Charushin… - Journal of Fluorine …, 2015 - Elsevier
In the frames of this review article the recently obtained data on new synthetic approaches to fluorinated pyrazoles and their condensed analogs, as well as their biological activities …
Number of citations: 29 www.sciencedirect.com

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